molecular formula C8H10N2OS B15249546 2-Cyclobutylthiazole-4-carboxamide

2-Cyclobutylthiazole-4-carboxamide

Cat. No.: B15249546
M. Wt: 182.25 g/mol
InChI Key: WMNKFGULDJPNRM-UHFFFAOYSA-N
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Description

2-Cyclobutylthiazole-4-carboxamide is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of ethyl bromopyruvate with thiourea in ethanol under reflux conditions to form ethyl 2-aminothiazole-4-carboxylate . This intermediate can then be further reacted with cyclobutylamine to yield the desired compound.

Industrial Production Methods

Industrial production of 2-Cyclobutylthiazole-4-carboxamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutylthiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2-Cyclobutylthiazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclobutylthiazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclobutylthiazole-4-carboxamide is unique due to the presence of the cyclobutyl group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its interaction with specific molecular targets compared to other thiazole derivatives .

Properties

Molecular Formula

C8H10N2OS

Molecular Weight

182.25 g/mol

IUPAC Name

2-cyclobutyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C8H10N2OS/c9-7(11)6-4-12-8(10-6)5-2-1-3-5/h4-5H,1-3H2,(H2,9,11)

InChI Key

WMNKFGULDJPNRM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NC(=CS2)C(=O)N

Origin of Product

United States

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